3-Amino-5-(hydrazonomethyl)-1H-indazole
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Overview
Description
5-methanehydrazonoyl-1H-indazol-3-amine is a chemical compound with the molecular formula C8H9N5. It is also known by its IUPAC name, 3-amino-1H-indazole-5-carbaldehyde hydrazone . This compound is part of the indazole family, which is known for its diverse biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties .
Preparation Methods
The synthesis of 5-methanehydrazonoyl-1H-indazol-3-amine typically involves the reaction of 3-amino-1H-indazole-5-carbaldehyde with hydrazine . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Chemical Reactions Analysis
5-methanehydrazonoyl-1H-indazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-methanehydrazonoyl-1H-indazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-methanehydrazonoyl-1H-indazol-3-amine involves its interaction with specific molecular targets. For instance, indazole derivatives are known to affect apoptosis and cell cycle regulation by inhibiting Bcl2 family members and the p53/MDM2 pathway . This suggests that 5-methanehydrazonoyl-1H-indazol-3-amine may exert its effects through similar pathways, making it a promising candidate for further research in cancer treatment.
Comparison with Similar Compounds
5-methanehydrazonoyl-1H-indazol-3-amine can be compared with other indazole derivatives such as:
5-phenyl-1H-indazol-3-amine: Known for its use as a tyrosine-protein kinase JAK2 inhibitor.
1H-indazole-3-amine derivatives: These compounds have shown significant anti-tumor activity and are being studied for their potential in cancer therapy. The uniqueness of 5-methanehydrazonoyl-1H-indazol-3-amine lies in its specific structure, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C8H9N5 |
---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
5-[(Z)-hydrazinylidenemethyl]-1H-indazol-3-amine |
InChI |
InChI=1S/C8H9N5/c9-8-6-3-5(4-11-10)1-2-7(6)12-13-8/h1-4H,10H2,(H3,9,12,13)/b11-4- |
InChI Key |
KAETZMKTYPAXNE-WCIBSUBMSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1/C=N\N)C(=NN2)N |
Canonical SMILES |
C1=CC2=C(C=C1C=NN)C(=NN2)N |
Origin of Product |
United States |
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